molecular formula C11H10N2O2 B1449611 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol CAS No. 76467-22-6

2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol

Cat. No.: B1449611
CAS No.: 76467-22-6
M. Wt: 202.21 g/mol
InChI Key: FGYLXWYKNBVUNF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-hydroxyphenyl and 6-methyl-4-pyrimidinol as the starting materials.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

  • Purification: The product is then purified through techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

  • Substitution: The pyrimidinol core can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and amines.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, or their derivatives.

  • Reduction Products: Amines, alcohols, or their derivatives.

  • Substitution Products: Various substituted pyrimidinols or related compounds.

Scientific Research Applications

2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound may be employed in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.

  • Industry: It is used in the production of UV filters, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol exerts its effects depends on its specific application. For example, in UV protection, the compound may absorb UV radiation and dissipate the energy as heat, preventing damage to materials. In biochemical studies, it may interact with specific enzymes or receptors to modulate their activity.

Molecular Targets and Pathways:

  • UV Protection: Absorption of UV radiation and energy dissipation.

  • Biochemical Studies: Interaction with enzymes or receptors involved in metabolic pathways.

Comparison with Similar Compounds

  • 2-(2-Hydroxyphenyl)-2H-benzotriazoles

  • 2-(2-Hydroxyphenyl)-4,6-di-tert-butylphenol

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Properties

IUPAC Name

2-(2-hydroxyphenyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-6-10(15)13-11(12-7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYLXWYKNBVUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425527
Record name 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76467-22-6
Record name 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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